Bis-PEG7-NHS ester
Overview
Description
Bis-PEG7-NHS ester is a PEG derivative containing two NHS ester groups . It belongs to the PEG and Alkyl/ether categories . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
The NHS ester groups in this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
The molecular weight of this compound is 620.6 g/mol and the molecular formula is C26H40N2O15 .Chemical Reactions Analysis
The NHS ester groups in this compound can react with primary amines (-NH2) to form amide bonds .Physical and Chemical Properties Analysis
This compound is a viscous liquid that is colorless to light yellow . It is soluble in DMSO .Scientific Research Applications
1. Drug Delivery and Anticancer Applications
Bis-PEG7-NHS ester plays a significant role in drug delivery systems, particularly in enhancing the solubility and cytotoxicity of anticancer drugs. For instance, paclitaxel, a poorly soluble anticancer drug, has been conjugated with bis(PEG) polymer, leading to a substantial increase in its cytotoxicity against human ovarian carcinoma cells (Khandare et al., 2006).
2. Biocompatible Materials for Medical Applications
This compound contributes to the development of biocompatible materials for medical applications. For example, polyethylene glycol bisphosphonate vinylic monomers have been synthesized for long-term bone-targeted imaging and therapy, indicating the potential of this compound in creating biocompatible and medically relevant materials (Gluz, Mizrahi, & Margel, 2013).
3. Polymer Synthesis and Characterization
In polymer chemistry, this compound is instrumental in synthesizing novel polymers and characterizing their properties. For instance, it has been used in the synthesis of poly(ethylene glycol)-tethered poly(propylene fumarate) and its modification with bioactive molecules, highlighting its importance in creating new polymer structures with specific functionalities (Jo, Engel, & Mikos, 2000).
4. Biomedical Imaging and Therapy
This compound is utilized in creating high-performance nanoagents for biomedical imaging and therapy. For example, the development of polyethylene glycol-modified polypyrrole-coated bismuth nanohybrids for X-ray computed tomography/photoacoustic dual-modal imaging and photothermal therapy demonstrates its application in advanced medical imaging and cancer treatment (Yang et al., 2018).
5. Hydrogel Development for Biomedical Applications
This compound is key in developing bioactive hydrogels for regenerative medicine and drug delivery. The synthesis of poly(ethylene glycol) hydrogels using acrylate-PEG-N-hydroxysuccinimide linkers for the functionalization of proteins and drugs illustrates its application in creating hydrogels with enhanced cell interactions and sustained bioactivity (Browning et al., 2013).
Mechanism of Action
Target of Action
Bis-PEG7-NHS ester is a PEG derivative containing two NHS ester groups . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
The NHS ester groups in this compound can react with the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction results in the formation of stable amide bonds .
Biochemical Pathways
this compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of stable amide bonds with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This enables the synthesis of PROTACs and ADCs, which can selectively degrade target proteins or deliver cytotoxins to target cells .
Action Environment
The action of this compound is influenced by the pH of the environment, as NHS esters react with primary amines (-NH2) at pH 7-9 . Additionally, the hydrophilic PEG spacer enhances its solubility in aqueous media , which could potentially influence its action, efficacy, and stability in different biological environments.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Bis-PEG7-NHS ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs and ADCs . It interacts with enzymes, proteins, and other biomolecules through its NHS ester groups, which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs and ADCs . These compounds can influence cell function by selectively degrading target proteins
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the synthesis of PROTACs and ADCs . It forms a bridge between the antibody or PROTAC molecule and the drug, enabling the selective delivery and degradation of target proteins .
Metabolic Pathways
This compound may be involved in various metabolic pathways through its role in the synthesis of PROTACs and ADCs
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O15/c29-21-1-2-22(30)27(21)42-25(33)5-7-35-9-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-10-36-8-6-26(34)43-28-23(31)3-4-24(28)32/h1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDCSPQIVZTPRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122418 | |
Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334170-02-3 | |
Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334170-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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